Technical Guide: Norepinephrine L-Bitartrate Hydrate (CAS 108341-18-0)
Technical Guide: Norepinephrine L-Bitartrate Hydrate (CAS 108341-18-0)
[1][2][3]
Executive Summary
Norepinephrine L-bitartrate hydrate (CAS 108341-18-0), chemically identified as the monohydrate of the L-isomer of norepinephrine bitartrate, serves as the critical pharmaceutical raw material for vasopressor formulations. Unlike the endogenous free base, this tartrate salt offers enhanced aqueous solubility and bioavailability, though it introduces specific stability challenges related to oxidative degradation and hydration state control.
This guide provides a comprehensive technical analysis of the compound, bridging the gap between solid-state chemistry, receptor pharmacology, and analytical quality control. It is designed for formulation scientists and analytical chemists requiring rigorous protocols for handling, stabilizing, and quantifying this high-potency API.
Chemical Identity & Solid-State Properties[1][4][5]
The bitartrate salt exists as a stoichiometric monohydrate.[1] The water molecule in the crystal lattice is critical for the physical stability of the powder but requires precise control during drying processes to prevent conversion to amorphous forms which are more hygroscopic and chemically unstable.
Table 1: Physicochemical Profile
| Property | Specification |
| CAS Number | 108341-18-0 (Monohydrate) |
| Chemical Name | (-)- |
| Molecular Formula | |
| Molecular Weight | 337.28 g/mol (Monohydrate) vs. 319.26 g/mol (Anhydrous) |
| Appearance | White to off-white crystalline powder |
| Solubility | Freely soluble in water; slightly soluble in alcohol; practically insoluble in chloroform and ether.[1][2][3] |
| Melting Point | 100°C – 106°C (with decomposition) |
| Chirality | Levorotatory (L-isomer); specific optical rotation |
| pKa Values |
Pharmacology: Receptor Dynamics & Signaling
Norepinephrine acts as a non-selective adrenergic agonist with a dominant affinity for
Mechanism of Action[7][8][9][10]
-
-Adrenergic Receptors (Vascular Smooth Muscle): Binding induces a conformational change in the
protein, activating Phospholipase C (PLC).[1] This hydrolyzes into and DAG, triggering intracellular release and vasoconstriction.[1] -
-Adrenergic Receptors (Cardiomyocytes): Binding couples to
proteins, activating Adenylyl Cyclase (AC) to convert ATP to cAMP.[1] This activates Protein Kinase A (PKA), increasing calcium influx via L-type channels, enhancing contractility (inotropy).[1]
Visualization: Adrenergic Signaling Pathways
Figure 1: Dual signaling mechanism showing Gq-mediated vasoconstriction and Gs-mediated cardiac inotropy.[1]
Stability & Degradation Chemistry
The catechol moiety (1,2-dihydroxybenzene) makes norepinephrine highly susceptible to oxidation, a process accelerated by light, metal ions (e.g.,
The Oxidation Cascade
-
Auto-oxidation: The catechol oxidizes to Norepinephrine-o-quinone .[1]
-
Cyclization: The quinone undergoes intramolecular cyclization to form Leucoadrenochrome .[1]
-
Polymerization: Further oxidation yields Adrenochrome (pink/red pigment) and eventually melanin-like polymers (brown precipitate).[1]
Critical Control Point: Formulations must be maintained at pH 3.0–4.5. At pH > 6.0, the rate of oxidation increases exponentially.[1] Antioxidants such as sodium metabisulfite are mandatory in aqueous formulations to act as sacrificial reducing agents.[1]
Visualization: Oxidative Degradation Pathway
Figure 2: The oxidative pathway responsible for the characteristic discoloration of degraded norepinephrine solutions.[1]
Analytical Profiling: HPLC Methodology
Quantification and impurity profiling require a stability-indicating HPLC method capable of separating the active L-isomer from degradation products and excipients.[1] The following protocol is adapted from USP/EP standards, utilizing ion-pairing chromatography to retain the polar catecholamine.
Protocol: Reversed-Phase Ion-Pairing HPLC[1][12]
1. Chromatographic Conditions:
-
Column: C18 (L1 packing),
, particle size (e.g., Hypersil BDS C18 or equivalent).[1] -
Mobile Phase:
-
Detection: UV Absorbance at 280 nm (alternate: 224 nm for higher sensitivity but more noise).
-
Injection Volume: 20 µL.
-
Temperature: Ambient (
).
2. Standard Preparation:
-
Dissolve Norepinephrine Bitartrate Monohydrate Reference Standard in the mobile phase to a concentration of 0.4 mg/mL.[1][5]
-
Note: Prepare fresh daily and protect from light.
3. System Suitability Criteria:
-
Tailing Factor: NMT 2.0.
-
Relative Standard Deviation (RSD): NMT 2.0% for replicate injections.[1]
-
Resolution: If analyzing with epinephrine or impurities, resolution > 1.5 is required.[1]
4. Impurity Limits (General Guide):
-
Adrenalone: NMT 0.1%
-
Individual Unknown Impurities: NMT 0.1%
-
Total Impurities: NMT 1.0%[1]
Handling, Formulation & Safety[14]
Handling Precautions[1][3][6]
-
Hygroscopicity: The monohydrate is relatively stable but can adsorb moisture if exposed to high humidity.[1] Store in tightly sealed, light-resistant containers.
-
Light Sensitivity: All handling (weighing, dissolution) should be performed under amber light or in opaque vessels.[1]
-
Toxicity: Norepinephrine is a potent vasoconstrictor.[1] Accidental inhalation or skin contact can cause severe hypertension.[1] Use full PPE (gloves, mask, goggles) and handle in a fume hood.
Formulation Logic
To create a stable injectable solution (e.g., 1 mg/mL base equivalent):
-
Solvent: Water for Injection (WFI), deoxygenated by nitrogen sparging.[1]
-
Tonicity: Sodium Chloride (approx. 9 mg/mL).[1]
-
Antioxidant: Sodium Metabisulfite or Sodium Bisulfite (approx. 1-2 mg/mL).[1] Note: Sulfites can cause allergic reactions; preservative-free formulations exist but require strict oxygen-free manufacturing and single-use packaging.[1]
-
pH Adjustment: Target pH 3.0–4.0 using Citric Acid/Sodium Citrate buffer or Hydrochloric Acid.
-
Headspace: Fill vials with Nitrogen overlay to exclude oxygen.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3047796, Norepinephrine Bitartrate.[1] Retrieved from [Link][1]
-
European Pharmacopoeia (Ph.[1][7] Eur.). Noradrenaline tartrate.[1][2][8][7][9] European Directorate for the Quality of Medicines.[1] Retrieved from [Link][1]
-
Huart, E., et al. (2019).[1][10] Physicochemical stability of norepinephrine bitartrate in polypropylene syringes at high concentrations.[1][10] Annales Pharmaceutiques Françaises.[1] Retrieved from [Link]
Sources
- 1. Norepinephrine Bitartrate | C12H19NO10 | CID 3047796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS 108341-18-0: (R)-(-)-norepinephrine L-bitartrate monoh… [cymitquimica.com]
- 4. med.libretexts.org [med.libretexts.org]
- 5. uspbpep.com [uspbpep.com]
- 6. USP Method for the Analysis of Norepinephrine using the Legacy L1 Column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Norepinephrine Bitartrate Injection [doi.usp.org]
- 10. Physicochemical stability of norepinephrine bitartrate in polypropylene syringes at high concentrations for intensive care units - PubMed [pubmed.ncbi.nlm.nih.gov]
